

Retrofractamide A CAS number and molecular formula

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Compound of Interest		
Compound Name:	Retrofractamide A	
Cat. No.:	B1249489	Get Quote

In-Depth Technical Guide to Retrofractamide A

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Retrofractamide A

Parameter	Value	Reference
CAS Number	94079-67-1	[1][2][3]
Molecular Formula	C20H25NO3	[1][2][3]
Molecular Weight	327.42 g/mol	[2]
IUPAC Name	(2E,4E,8E)-9-(1,3-benzodioxol- 5-yl)-N-(2-methylpropyl)nona- 2,4,8-trienamide	[1]
Synonyms	Piperlongumine A	[3]

Biological Activity and Mechanism of Action

Retrofractamide A, an alkaloid isolated from the fruit of Piper chaba, has demonstrated notable biological activities, particularly in the regulation of adipogenesis.[2] While quantitative data on its anti-inflammatory properties are not extensively available in the public domain, research on related compounds such as Retrofractamide C suggests a potential role in modulating inflammatory pathways.



Adipogenesis

Retrofractamide A has been shown to promote adipogenesis in 3T3-L1 preadipocyte cells.[2] This activity is associated with the upregulation of key adipogenic markers. The compound significantly increases the expression of:

- Peroxisome Proliferator-Activated Receptor y2 (PPARy2): A master regulator of adipocyte differentiation.[2]
- CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ): Critical transcription factors in the adipogenic cascade.[1]
- Glucose Transporter 4 (GLUT4): Responsible for insulin-stimulated glucose uptake in adipocytes.[2]
- Fatty Acid-Binding Protein (aP2): Involved in the intracellular transport of fatty acids.[1]
- Adiponectin: An adipokine with insulin-sensitizing and anti-inflammatory properties.[1][2]

Interestingly, while **Retrofractamide A**'s effects mimic those of PPARy agonists like troglitazone, it exhibits weak direct agonistic activity on PPARy.[1][2] This suggests that **Retrofractamide A** may act on an upstream component of the adipogenesis signaling pathway or through an alternative mechanism that converges on the activation of these key transcription factors.

Potential Anti-inflammatory Effects

While direct quantitative data for **Retrofractamide A** is limited, studies on the closely related compound, Retrofractamide C, indicate potential anti-inflammatory mechanisms. Retrofractamide C has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-kB) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition leads to a decrease in the production of pro-inflammatory mediators. Given the structural similarity, it is plausible that **Retrofractamide A** may exert anti-inflammatory effects through a similar mechanism of action.

Experimental Protocols



Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of **Retrofractamide A** are not consistently published in their entirety within primary research articles. However, based on established methodologies in the field, the following outlines the likely procedures.

Adipogenesis Differentiation Assay in 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of **Retrofractamide A**'s effect.

- 1. Cell Culture and Seeding:
- Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 24-well plates at a density that allows them to reach confluence.
- 2. Induction of Adipogenesis:
- Two days post-confluence (Day 0), replace the growth medium with a differentiation medium.
 The standard differentiation medium (MDI) consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin.
- For the experimental group, add Retrofractamide A at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., troglitazone).
- 3. Maturation of Adipocytes:
- On Day 2, replace the differentiation medium with a maintenance medium consisting of DMEM with 10% FBS and 10 $\mu g/mL$ insulin.
- On Day 4, and every two days thereafter, replace the medium with fresh maintenance medium.
- 4. Assessment of Adipogenesis (Day 8-10):



- Oil Red O Staining:
 - Wash the cells with phosphate-buffered saline (PBS).
 - Fix the cells with 10% formalin in PBS for 1 hour.
 - Wash with water and then with 60% isopropanol.
 - Stain with a working solution of Oil Red O for at least 1 hour to visualize lipid droplets.
 - Wash with water and visualize under a microscope.
 - For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
- Gene Expression Analysis (RT-qPCR):
 - Isolate total RNA from the cells.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative PCR using primers specific for adipogenic marker genes (e.g., Pparg2, Cebpa, Slc2a4 (GLUT4), Fabp4 (aP2), and Adipoq).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines a method to assess the potential anti-inflammatory effects of **Retrofractamide A** by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

- 1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.



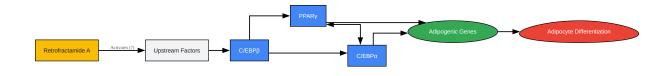
2. Treatment and Stimulation:

- Pre-treat the cells with various concentrations of **Retrofractamide A** for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an
 inflammatory response. Include a vehicle control, an LPS-only control, and a positive control
 (e.g., a known iNOS inhibitor).

3. Measurement of Nitric Oxide:

- After the incubation period, collect the cell culture supernatant.
- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
- The Griess reaction involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
- Measure the absorbance at 540 nm and calculate the nitrite concentration by comparison with a sodium nitrite standard curve.
- The percentage inhibition of NO production can be calculated relative to the LPS-only control.

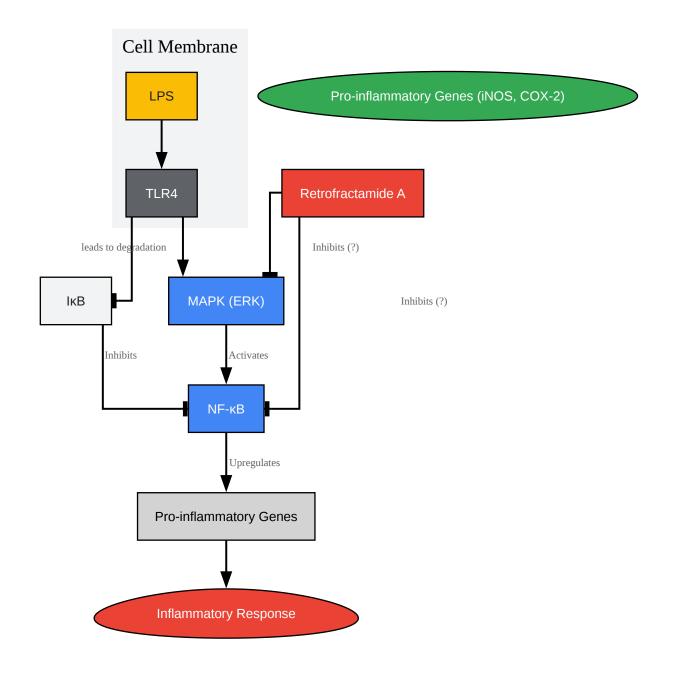
Signaling Pathway Diagrams



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Caption: Proposed Adipogenesis Signaling Pathway for Retrofractamide A.





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Caption: Putative Anti-inflammatory Signaling Pathway for **Retrofractamide A**.

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References

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